
3-Amino-5-boronobenzoic acid
Overview
Description
3-Amino-5-boronobenzoic acid (CAS: 116378-40-6) is a boronic acid derivative of benzoic acid, featuring an amino group at the 3-position and a boronic acid group at the 5-position on the aromatic ring. Its molecular formula is C₇H₈BNO₄, with a molecular weight of 180.95 g/mol . Key physical properties include:
- Melting Point: 210–212°C
- Density: 1.49 g/cm³
- Boiling Point: 545.5°C (at 760 mmHg)
- Refractive Index: 1.63
- Flash Point: 283.7°C .
This compound is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid functionality. Its synthesis involves multi-step pathways starting from precursors like 3-carboxy-5-nitrobenzeneboronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-boronobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Borylation: The amino group is then converted to a boronic acid group through a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Flow Borylation: Employing continuous flow reactors for the borylation step to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-boronobenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles like alkyl halides, basic conditions.
Major Products:
Oxidation: 3-Amino-5-hydroxybenzoic acid.
Reduction: 3-Amino-5-boronobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
3-Amino-5-boronobenzoic acid has the molecular formula and features a boronic acid group at the fifth position and an amino group at the third position of a benzoic acid framework. This unique structure imparts specific reactivity that is advantageous for various applications.
Organic Synthesis
Building Block in Synthesis:
- Suzuki-Miyaura Coupling Reactions: The compound serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds in complex organic molecules. This reaction is vital for synthesizing pharmaceuticals and agrochemicals .
Reaction Type | Application |
---|---|
Suzuki-Miyaura Coupling | Formation of complex organic molecules |
Cross-Coupling Reactions | Synthesis of biaryl compounds |
Medicinal Chemistry
Potential in Drug Development:
- Boron Neutron Capture Therapy (BNCT): Research indicates that this compound can act as a boron carrier in BNCT, a targeted cancer treatment that selectively destroys tumor cells while sparing healthy tissue. Its boronic acid moiety enhances its effectiveness in this therapy .
- Drug Design: The compound's structure allows for modifications that can lead to the development of new boron-containing pharmaceuticals, making it a candidate for further exploration in drug design .
Biological Applications
Enzyme Inhibition:
- The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition studies. This property makes it valuable for designing inhibitors targeting specific enzymes involved in disease pathways .
Case Study:
- A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, indicating its potential as an anticancer agent due to its ability to interfere with cellular processes .
Material Science
Advanced Materials Production:
- The compound is utilized in creating advanced materials and polymers due to its unique chemical properties. Its incorporation into polymer matrices can enhance material durability and chemical resistance, making it suitable for various industrial applications .
Analytical Chemistry
Reagent in Chromatography:
Mechanism of Action
The mechanism of action of 3-amino-5-boronobenzoic acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Pathways Involved: The compound can participate in pathways involving boron-mediated reactions, such as the formation of boronate esters with sugars and other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Aminobenzoic Acid (CAS: 99-05-8)
- Molecular Formula: C₇H₇NO₂
- Molecular Weight : 153.14 g/mol
- Key Differences :
5-Amino-2-chlorobenzoic Acid (CAS: 89-54-3)
- Molecular Formula: C₇H₆ClNO₂
- Molecular Weight : 171.58 g/mol
- Key Differences: Chlorine substituent at the 2-position introduces steric and electronic effects absent in 3-amino-5-boronobenzoic acid. Used in pharmaceutical intermediates but lacks boronic acid’s coordination capability .
3-Bromo-5-chlorobenzoic Acid (CAS: 42860-02-6)
- Molecular Formula : C₇H₄BrClO₂
- Molecular Weight : 235.46 g/mol
- Key Differences: Bromine and chlorine substituents enhance electrophilic reactivity but limit applications in metal-catalyzed reactions. Higher molecular weight and halogenated structure increase toxicity risks compared to the amino-boronic acid derivative .
3-Amino-5-iodobenzoic Acid (CAS: 102153-73-1)
- Molecular Formula: C₇H₆INO₂
- Molecular Weight : 263.03 g/mol
- Key Differences: Iodine substituent provides heavy-atom effects for crystallography but reduces stability under thermal conditions. Limited use in cross-coupling due to iodine’s lower reactivity in transmetalation compared to boron .
Physicochemical and Functional Contrasts
Property | This compound | 3-Aminobenzoic Acid | 5-Amino-2-chlorobenzoic Acid |
---|---|---|---|
Molecular Weight | 180.95 g/mol | 153.14 g/mol | 171.58 g/mol |
Melting Point | 210–212°C | 176–178°C | 240–242°C |
Key Functional Group | Boronic Acid (-B(OH)₂) | Carboxylic Acid | Chlorine, Carboxylic Acid |
Applications | Suzuki coupling, drug design | Dye intermediates | Pharmaceutical synthesis |
Biological Activity
3-Amino-5-boronobenzoic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally significant as boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and therapeutic applications. This article explores the biological activities of this compound, including its anticancer, antibacterial, and antifungal properties, supported by case studies and research findings.
This compound has the following chemical characteristics:
- Molecular Formula : CHBNO
- CAS Number : 25487-66-5
- Log P : Indicates moderate lipophilicity, which influences its absorption and distribution in biological systems.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The mechanism of action primarily involves the inhibition of proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study: Proteasome Inhibition
A study demonstrated that the compound could inhibit the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase. The IC values for several cancer cell lines were measured, showcasing its potential as a lead compound in cancer therapy.
Cell Line | IC (nM) |
---|---|
U266 | 7.05 |
MCF-7 | 6.74 |
A549 | 8.21 |
These findings suggest that this compound may serve as a promising candidate for further development in anticancer treatments .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It has shown effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics.
The antibacterial activity is attributed to the compound's ability to bind covalently to serine residues in bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.
Efficacy Against Resistant Strains
In vitro studies have reported significant inhibitory constants (K) for resistant strains:
Compound | K (µM) |
---|---|
This compound | 0.004 |
Control Compound | 0.008 |
These results indicate that this compound could be developed into a new class of antibiotics targeting resistant bacterial infections .
Antifungal Activity
The antifungal properties of this compound have been explored in relation to its derivatives. Research has shown that modifications to the boronic acid structure can significantly influence antifungal efficacy.
Case Study: Activity Against Candida albicans
A comparative study was conducted on various benzoxaboroles, including derivatives of 3-amino-boronobenzoic acid, against Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using agar diffusion methods.
Compound | MIC (µg/mL) |
---|---|
Unsubstituted Benzoxaborole | 100 |
3-Amino Derivative | >250 |
The unsubstituted benzoxaborole displayed higher antifungal activity than its amino-substituted counterparts, indicating that structural modifications can detrimentally affect antifungal potency .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Amino-5-boronobenzoic acid, and how do they influence experimental design?
Answer:
- Molecular formula : C₇H₈BNO₄, Molecular weight : 180.95 g/mol, PSA : 103.78 Ų, LogP : -0.772 .
- The boronic acid group (-B(OH)₂) confers pH-dependent solubility and reactivity, making aqueous buffer selection critical for stability studies. The amino and carboxyl groups enable conjugation or derivatization for probe synthesis.
- Experimental design tip : Use polar solvents (e.g., DMSO, water) for dissolution, and avoid prolonged exposure to basic conditions (>pH 9) to prevent boronate ester formation .
Q. What synthetic routes are reported for this compound, and what are their limitations?
Answer:
- Direct synthesis : Functionalization of 5-bromo-3-nitrobenzoic acid via Miyaura borylation, followed by nitro-group reduction. Yield: ~60–70% .
- Limitations : Requires palladium catalysts (e.g., Pd(dppf)Cl₂), which may introduce metal impurities. Side reactions (e.g., deborylation) occur under acidic conditions .
- Alternative : Use protected intermediates (e.g., pinacol boronate esters) to enhance stability during synthesis .
Q. How can researchers verify the purity and structural integrity of this compound?
Answer:
Advanced Research Questions
Q. How does the boron moiety in this compound facilitate its application in targeted drug design?
Answer:
- The boronic acid group enables Suzuki-Miyaura cross-coupling for bioconjugation (e.g., antibody-drug conjugates) .
- Acts as a protease inhibitor in enzyme-targeted therapies (e.g., binding to serine hydrolases via reversible boronate ester formation) .
- Advanced application : Investigate its role in boron neutron capture therapy (BNCT) by studying ¹⁰B isotope enrichment and cellular uptake efficiency .
Q. What strategies can mitigate instability issues of this compound in aqueous solutions?
Answer:
- pH control : Maintain solutions at pH 4–7 to minimize boronate hydrolysis .
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation .
- Co-solvents : Use 10–20% glycerol or PEG to stabilize boronic acid in aqueous buffers .
Q. How should researchers address contradictory data on the compound’s biological activity across studies?
Answer:
- Potential causes : Variability in assay conditions (pH, temperature) or impurities (e.g., residual Pd).
- Resolution steps :
- Statistical tools : Apply meta-analysis to harmonize data from disparate studies .
Q. What are the unexplored research avenues for this compound in medicinal chemistry?
Answer:
- Pharmacokinetics : Study its BBB permeability using in vitro models (e.g., MDCK-MDR1 cells) .
- Prodrug development : Explore ester/amide derivatives to enhance oral bioavailability .
- Combination therapies : Pair with fluorophores (e.g., Cy5) for theranostic applications in cancer imaging .
Q. Methodological Guidelines
Handling and Storage Recommendations
- Storage : -20°C in amber vials under anhydrous conditions; desiccate to prevent hydrolysis .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and metal ions (e.g., Cu²⁺/Fe³⁺) .
Experimental Controls for Boron-Specific Assays
- Negative control : Use boronic acid-free analogs (e.g., 3-Amino-5-carboxybenzoic acid).
- Positive control : Include known boron-containing inhibitors (e.g., Bortezomib) .
Properties
IUPAC Name |
3-amino-5-boronobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQAAMZMJNXCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372250 | |
Record name | 3-Amino-5-boronobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116378-40-6 | |
Record name | 3-Amino-5-boronobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-carboxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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